1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in many bioactive molecules.
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol typically involves several steps, including the formation of the indole core and the introduction of the benzo[d][1,3]dioxole group. One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in Pd-catalyzed coupling reactions to form more complex structures.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anticancer properties.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol involves its interaction with cellular targets. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This is achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol can be compared with other indole derivatives such as:
1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer activity but may have different mechanisms of action and potency.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds have shown potent growth inhibition properties against various cancer cell lines.
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-5-methoxyindol-6-ol |
InChI |
InChI=1S/C17H15NO4/c1-20-16-7-12-4-5-18(13(12)8-14(16)19)9-11-2-3-15-17(6-11)22-10-21-15/h2-8,19H,9-10H2,1H3 |
InChI Key |
YUZJFHMEHCRZDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2CC3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
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